3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid
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Overview
Description
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of propanoic acid, featuring an amino group and a phenyl ring substituted with a 2-methylpropyl group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the esterification of the carboxyl group of amino acids with isopropanol, followed by chlorination of the amino group. This is followed by an exchange or neutralization reaction and protonation . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and chlorination processes, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.
Scientific Research Applications
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further affecting molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: This compound is another derivative of propanoic acid with a different substitution pattern on the phenyl ring.
Uniqueness
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to the presence of both an amino group and a 2-methylpropyl-substituted phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEJDTHTIFGUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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